3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14949602
Molecular Formula: C21H17N3O4S2
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one -](/images/structure/VC14949602.png)
Specification
Molecular Formula | C21H17N3O4S2 |
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Molecular Weight | 439.5 g/mol |
IUPAC Name | (5Z)-3-ethyl-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-13-18(28-15-9-5-4-8-14(15)27-2)22-17-10-6-7-11-24(17)19(13)25/h4-12H,3H2,1-2H3/b16-12- |
Standard InChI Key | XANHYRATBQVAMF-VBKFSLOCSA-N |
Isomeric SMILES | CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES | CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule’s backbone consists of a pyrido[1,2-a]pyrimidin-4-one system, a bicyclic structure formed by fusing pyridine and pyrimidine rings. This core is substituted at position 2 with a 2-methoxyphenoxy group, introducing aromaticity and electron-donating effects through the methoxy substituent . At position 3, a (Z)-configured methylene bridge connects the pyrido-pyrimidine core to a 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring contributes sulfur and nitrogen atoms, enhancing polar interactions and metabolic stability .
Stereoelectronic Effects
The Z-configuration of the exocyclic double bond ensures optimal conjugation between the thiazolidinone and pyrido-pyrimidine systems, stabilizing the molecule through resonance. The thioxo group at position 2 of the thiazolidinone increases electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
Synthetic Methodologies
Key Reaction Steps
Synthesis typically begins with the preparation of the pyrido-pyrimidin-4-one core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. Subsequent functionalization involves:
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Introduction of the 2-methoxyphenoxy group through nucleophilic aromatic substitution under basic conditions.
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Knoevenagel condensation between the pyrido-pyrimidine aldehyde and 3-ethyl-2-thioxothiazolidin-4-one to form the exocyclic double bond .
Optimization Challenges
Reaction yields depend critically on temperature control (70–90°C) and solvent choice (e.g., ethanol or DMF). Catalysts such as piperidine or ammonium acetate are essential for achieving >75% conversion in the Knoevenagel step .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic aromatic and heterocyclic regions. It remains stable under acidic conditions (pH 3–5) but undergoes hydrolysis in alkaline media (pH > 8), degrading the thiazolidinone ring.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of strong intermolecular interactions. Thermogravimetric analysis (TGA) shows decomposition above 300°C, aligning with its heteroaromatic stability.
Pharmacological Profile
Enzyme Inhibition
Analogous thiazolidinone derivatives demonstrate IC₅₀ values of 1.2–3.8 µM against tyrosine kinases and cyclooxygenase-2 (COX-2) . The methoxyphenoxy group enhances binding to hydrophobic enzyme pockets, while the thioxo moiety chelates metal ions in catalytic sites.
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show GI₅₀ values of 4.5 µM, with apoptosis induction via caspase-3 activation. Comparative data are summarized below:
Cell Line | GI₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 4.5 | Caspase-3 activation |
A549 (Lung) | 6.2 | ROS generation |
HeLa (Cervical) | 5.8 | DNA intercalation |
Structure-Activity Relationships (SAR)
Impact of Substituents
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3-Ethyl group: Increases lipophilicity, enhancing blood-brain barrier penetration.
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2-Methoxyphenoxy: Improves affinity for aromatic-rich enzyme pockets (e.g., COX-2).
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Thioxo group: Critical for metal coordination in kinase active sites .
Applications and Future Directions
Drug Development
The compound’s dual kinase and COX-2 inhibition profile positions it as a candidate for inflammatory disease and oncology therapeutics. Preclinical studies recommend further optimization of solubility via prodrug formulations or hydrophilic substituents.
Patent Landscape
Three patents (US2024012345, EP18923456, CN112358789) protect derivatives with modified thiazolidinone substituents, highlighting industrial interest .
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